Chemical properties of 7-Bromo-6-(trifluoromethyl)quinoxalin-2(1H)-one
Chemical properties of 7-Bromo-6-(trifluoromethyl)quinoxalin-2(1H)-one
Executive Summary
7-Bromo-6-(trifluoromethyl)quinoxalin-2(1H)-one represents a high-value "privileged scaffold" in modern medicinal chemistry. Its structural uniqueness lies in the juxtaposition of a strongly electron-withdrawing trifluoromethyl group (
This guide details the physicochemical properties, regioselective synthesis, and functionalization logic of this scaffold, designed for researchers requiring high-purity derivatization.
Structural Analysis & Physicochemical Profile
The molecule features a fused benzene-pyrazine system. The 2(1H)-one tautomer is the dominant species in the solid state and polar solvents, stabilized by amide resonance.
Electronic Architecture
-
6-Trifluoromethyl Group: Exerts a strong inductive electron-withdrawing effect (
), significantly deactivating the aromatic core. This lowers the of the N-1 proton (estimated ), facilitating mild base-mediated alkylation. -
7-Bromine Atom: Serves as a distinct handle for palladium-catalyzed cross-coupling. Its position ortho to the
group creates steric crowding, which can influence ligand selection during catalysis. -
Dipole Moment: The vector sum of the amide carbonyl,
, and Br creates a significant dipole, enhancing solubility in polar aprotic solvents (DMSO, DMF) while maintaining poor aqueous solubility.
Table 1: Calculated Physicochemical Properties
| Property | Value (Predicted) | Significance |
| Molecular Formula | Core composition | |
| Molecular Weight | 293.04 g/mol | Fragment-based drug design compliant |
| cLogP | 2.4 - 2.8 | Optimal lipophilicity for membrane permeability |
| TPSA | ~42 | Good oral bioavailability potential |
| H-Bond Donors | 1 (Amide NH) | Interaction with receptor backbones |
| H-Bond Acceptors | 4 (O, N, F3) | Fluorine acts as a weak acceptor |
Synthetic Pathways & Regioselectivity[1][2][3][4]
The primary challenge in synthesizing 6,7-disubstituted quinoxalinones is regiocontrol . The condensation of an unsymmetrical diamine with a glyoxalic acid derivative can yield two isomers (6-
The Regioselectivity Logic
The synthesis relies on the electronic differentiation of the amino groups in 4-bromo-5-(trifluoromethyl)benzene-1,2-diamine .
-
Nucleophilicity Analysis:
-
at position 1 (para to
): Strongly deactivated by the Hammett of (0.54). -
at position 2 (para to Br): Less deactivated by the Hammett
of Br (0.23). -
Result: The
para to Br is the stronger nucleophile.
-
at position 1 (para to
-
Condensation Mechanism:
-
The more nucleophilic amine (para to Br) attacks the most electrophilic carbonyl of the glyoxalate (the aldehyde).
-
This nitrogen becomes N-4 in the final quinoxaline ring.
-
The less nucleophilic amine (para to
) forms the amide bond (N-1). -
Outcome: This mechanistic pathway selectively yields the 7-Bromo-6-(trifluoromethyl) isomer.
-
Diagram 1: Regioselective Synthesis Workflow
Caption: Electronic steering of the diamine condensation ensures the formation of the 7-Br-6-CF3 isomer as the major product.
Experimental Protocol: Condensation
-
Reagents: 4-Bromo-5-(trifluoromethyl)benzene-1,2-diamine (1.0 eq), Ethyl glyoxalate (50% in toluene, 1.2 eq), Ethanol (0.5 M).
-
Procedure:
-
Dissolve diamine in ethanol under
atmosphere. -
Add ethyl glyoxalate dropwise at room temperature.
-
Heat to reflux for 4–6 hours. Monitor by LCMS (Target Mass: 291/293 [M-H]-).
-
Cool to
. The product typically precipitates as an off-white solid. -
Filter and wash with cold ethanol. Recrystallize from EtOH/DMF if necessary to remove trace regioisomers.
-
Reactivity & Functionalization Map
This scaffold offers three distinct vectors for diversification, allowing the construction of complex SAR (Structure-Activity Relationship) libraries.
Vector A: N-1 Alkylation (Lactam Nitrogen)
Due to the electron-withdrawing nature of the ring, the N-H is relatively acidic.
-
Conditions:
or in DMF/acetone with alkyl halides. -
Selectivity: Exclusively N-alkylation over O-alkylation (lactim ether) under mild basic conditions. O-alkylation requires silver salts (
).
Vector B: C-7 Suzuki-Miyaura Coupling
The C-Br bond is activated for oxidative addition, but the adjacent
-
Catalyst Choice: Use electron-rich, bulky phosphine ligands to facilitate oxidative addition and reductive elimination.
-
Recommended:
or XPhos Pd G2.
-
-
Base: Weak bases (
) are preferred to prevent hydrolysis of the lactam ring if harsh conditions are used.
Vector C: C-3 Functionalization
The C-3 position (adjacent to the imine nitrogen) is susceptible to:
-
Chlorination: Conversion to 2-chloro-3-substituted quinoxaline using
(aromatization of the ring). -
C-H Activation: Direct arylation is possible but challenging due to the competing Br handle.
Diagram 2: Functionalization Logic
Caption: Three orthogonal vectors allow for rapid library generation from the core scaffold.
Experimental Protocols
Protocol A: C-7 Suzuki Coupling (General Procedure)
Purpose: Introduction of biaryl diversity at the 7-position.
-
Setup: In a microwave vial, combine 7-bromo-6-(trifluoromethyl)quinoxalin-2(1H)-one (1.0 eq), Boronic acid (1.2 eq), and
(5 mol%). -
Solvent: Add 1,4-Dioxane/Water (4:1 ratio, degassed).
-
Base: Add
(2.0 eq). -
Reaction: Seal and heat at
for 2–12 hours (or MW for 30 min). -
Workup: Dilute with EtOAc, wash with brine, dry over
. Purify via silica flash chromatography (Hexane/EtOAc gradient).
Protocol B: Chlorination with
Purpose: Converting the lactam to a chloro-imidate for nucleophilic displacement (SNAr).
-
Setup: Suspend the core scaffold in neat
(10 vol). -
Catalyst: Add catalytic DMF (1–2 drops).
-
Reaction: Reflux (
) for 2 hours until the solution becomes clear. -
Quench: Caution! Pour slowly onto crushed ice/water with vigorous stirring. Neutralize with
. -
Isolation: Extract with DCM. The product, 2-chloro-7-bromo-6-(trifluoromethyl)quinoxaline , is usually unstable on silica and should be used immediately for SNAr reactions with amines or alkoxides.
References
-
Hinsberg Reaction & Regioselectivity
-
Quinoxalinone Scaffold Utility
-
Precursor Availability
-
General Synthesis of Quinoxalinones
- Title: Microwave-Assisted Synthesis of Quinoxalin-2(1H)
- Source:Molecules, 2013.
-
URL:[Link]
Sources
- 1. Regioselectivity in preparation of unsymmetrically substituted 3-aminoquinoxalin-2(1H [ ] )-ones - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 157590-60-8|4-Bromo-5-(trifluoromethyl)benzene-1,2-diamine|BLD Pharm [bldpharm.com]
- 4. 4-BROMO-5-(TRIFLUOROMETHYL)BENZENE-1,2-DIAMINE CAS#: 157590-60-8 [amp.chemicalbook.com]
